Cytidine, 2',3'-dideoxy-3'-fluoro-
Description
Significance of Nucleoside Analogs in Biomedical Science
Nucleoside analogs represent a cornerstone class of molecules in modern biomedical science and therapeutics. acs.org These compounds are synthetic molecules that mimic the structure of natural nucleosides, which are the fundamental building blocks of DNA and RNA. wikipedia.orgazolifesciences.com Natural nucleosides consist of a nucleobase (like adenine, guanine, cytosine, thymine, or uracil) linked to a sugar molecule (deoxyribose in DNA, ribose in RNA). wikipedia.org Nucleoside analogs are designed with specific chemical modifications to either the sugar or the base portion. wikipedia.org
The primary mechanism of action for most nucleoside analogs involves their interaction with enzymes involved in nucleic acid synthesis, such as DNA and RNA polymerases. numberanalytics.com After entering a cell, these analogs are phosphorylated by cellular kinases to their active triphosphate form. azolifesciences.com In this activated state, they can be mistakenly incorporated into a growing DNA or RNA strand during replication. numberanalytics.comfrontiersin.org However, due to their modified structure—often the lack of a 3'-hydroxyl group—they act as chain terminators, preventing the addition of the next nucleotide and thereby halting the elongation of the nucleic acid chain. wikipedia.orgnumberanalytics.com
This ability to disrupt DNA or RNA synthesis makes nucleoside analogs potent therapeutic agents. nih.gov They are a foundational component of treatment regimens for various viral infections and cancers, where the rapid replication of viral or cellular genetic material is a key characteristic. numberanalytics.comnih.gov
Context within Antiviral and Anticancer Drug Discovery Research
The unique mechanism of nucleoside analogs positions them as crucial tools in the fields of antiviral and anticancer drug discovery. azolifesciences.comnumberanalytics.com
Antiviral Research: Nucleoside analogs have revolutionized the treatment of viral diseases, particularly those caused by retroviruses like the human immunodeficiency virus (HIV), as well as other viruses such as hepatitis B virus (HBV), hepatitis C virus (HCV), and herpes simplex virus (HSV). wikipedia.orgnih.gov Viral polymerases, especially reverse transcriptases in retroviruses, are often less selective than human DNA polymerases and are more likely to incorporate the analog into the viral genome. wikipedia.org This preferential targeting allows for a degree of selectivity, inhibiting viral replication with less impact on the host's cells. azolifesciences.com
Cytidine (B196190), 2',3'-dideoxy-3'-fluoro- (FdDC) and its related compounds have been synthesized and evaluated for their activity against retroviruses. nih.gov Research has demonstrated that 3'-fluoro-substituted 2',3'-dideoxynucleoside derivatives are potent inhibitors of HIV replication. nih.gov For instance, the L-enantiomer of a related compound, L-2',3'-Didehydro-2',3'-dideoxy-3'-fluorocytidine (L-3'-Fd4C), has shown potent activity against HIV and HBV. nih.govresearchgate.net The search for new nucleoside analogs is driven by the need to overcome drug resistance, a common challenge in antiviral therapy. asm.org
Anticancer Research: In cancer chemotherapy, the principle of action is similar: nucleoside analogs disrupt the DNA synthesis in rapidly dividing cancer cells, leading to cell death (apoptosis). azolifesciences.comfrontiersin.org Because cancer cells proliferate at a much higher rate than most normal cells, they are more susceptible to the effects of these DNA synthesis inhibitors. frontiersin.org Several nucleoside analogs are established chemotherapy agents for various malignancies, including leukemia and solid tumors like pancreatic and lung cancer. azolifesciences.comfrontiersin.org
While research on Cytidine, 2',3'-dideoxy-3'-fluoro- has been prominent in the antiviral sphere, related dideoxycytidine compounds have been investigated for their anticancer potential. For example, 2',3'-dideoxycytidine (ddC) has been shown to be a potent inducer of apoptosis in human glioblastoma cells in laboratory studies. nih.gov This suggests that dideoxynucleosides as a class have therapeutic potential beyond viral infections, warranting further investigation in oncology. nih.gov The development of new nucleoside analogs for cancer treatment aims to improve efficacy, overcome resistance, and reduce side effects associated with chemotherapy. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSUDSIHCJEYQG-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199256 | |
| Record name | Cytidine, 2',3'-dideoxy-3'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51246-79-8 | |
| Record name | 2′,3′-Dideoxy-3′-fluorocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51246-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine, 2',3'-dideoxy-3'-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051246798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine, 2',3'-dideoxy-3'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
Total Synthesis Approaches for Cytidine (B196190), 2',3'-dideoxy-3'-fluoro- and its Analogs
The total synthesis of FddC and its related compounds is a challenging endeavor that requires precise control over stereochemistry. Scientists have explored different strategies, often starting from readily available chiral molecules to build the desired nucleoside architecture.
Multi-Step Syntheses from Chiral Precursors
The synthesis of fluorinated nucleoside analogs like FddC often employs a convergent approach, where the fluorinated sugar moiety and the nucleobase are synthesized separately and then coupled. nih.gov A common strategy involves the use of chiral precursors to establish the correct stereochemistry of the sugar ring.
For instance, 2',3'-dideoxy-3'-fluoro-L-ribonucleosides have been synthesized from D-sorbitol. nih.gov This multi-step process begins with the chemical manipulation of D-sorbitol to create a key intermediate, methyl 5-O-benzoyl-2,3-dideoxy-3-fluoro-L-ribofuranoside. nih.gov This fluorinated sugar can then be condensed with various pyrimidine (B1678525) and purine (B94841) bases to yield the final L-nucleoside analogs. nih.gov This approach highlights the use of a readily available chiral starting material to achieve the desired L-configuration of the sugar.
Another general strategy in the synthesis of fluoro-nucleosides is the direct fluorination of a pre-formed nucleoside (a divergent approach) or the coupling of a fluorinated sugar with a nucleobase (a convergent approach). nih.gov The convergent method is often preferred as it allows for greater flexibility in modifying both the sugar and the base moieties independently. nih.gov
Stereoselective Synthesis of L- and D-Enantiomers
The biological activity of nucleoside analogs is highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of both L- and D-enantiomers of FddC is of significant interest.
The synthesis of 2',3'-dideoxy-3'-fluoro-L-ribonucleosides from D-sorbitol is an example of a stereoselective synthesis that yields the L-enantiomer. nih.gov By starting with a D-configured sugar, the synthesis is directed towards the formation of the "unnatural" L-nucleoside analog. nih.gov
More advanced techniques for achieving stereoselectivity in fluorination reactions are also being explored. One such method involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) with a chiral Lewis base component. nih.govsemanticscholar.org This approach allows for the stereoselective activation of one of the two enantiotopic fluorine atoms, leading to the formation of stereoenriched fluorinated compounds. nih.govsemanticscholar.org While not directly applied to FddC in the provided literature, this methodology represents a cutting-edge strategy for controlling stereochemistry during fluorination.
The synthesis of L-nucleic acids containing 2'-fluoro-modifications has also been reported, starting from commercially available L-type 2,2'-anhydrouridine. iu.edu This process involves several steps, including protection, hydrolysis, fluorination with DAST (diethylaminosulfur trifluoride), deprotection, and phosphitylation to create the building blocks for oligonucleotide synthesis. iu.edu
Chemical Modifications and Analog Design
To improve the therapeutic potential of FddC, researchers have introduced various chemical modifications to both the sugar and the nucleobase moieties. These changes are intended to alter the compound's activity, selectivity, and metabolic properties.
Sugar Moiety Alterations: Unsaturation, Other Fluorine Positions, and Heteroatom Substitutions
Modifications to the sugar ring of FddC analogs have been a key area of investigation. These alterations can significantly impact the conformational preferences of the nucleoside and its interaction with viral enzymes.
Unsaturation: The introduction of a double bond in the sugar ring has led to the development of analogs such as 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine (L(-)Fd4C). nih.gov This compound has shown potent anti-HIV activity. nih.gov
Other Fluorine Positions: While the primary focus is on the 3'-fluoro substitution, the introduction of fluorine at other positions of the sugar has also been explored. For example, the synthesis of 2'-deoxy-2'-fluoro-L-cytidine has been accomplished to investigate the effects of 2'-fluorination on the properties of L-type nucleic acids. iu.edu The synthesis of 2'-fluoro-3'-hydroxymethyl-5'-deoxythreosyl phosphonic acid nucleoside analogues represents a more complex modification of the sugar scaffold. nih.gov
Heteroatom Substitutions: The replacement of atoms within the sugar ring with other elements, known as heteroatom substitution, is another strategy for creating novel analogs. The synthesis of 2',3'-dideoxy-2'-fluoro-3'-thioarabinothymidine involves the introduction of a sulfur atom at the 3'-position of the sugar ring. nih.gov This was achieved by reacting a 2,3'-O-anhydrothymidine intermediate with sodium thioacetate. nih.gov Similarly, the synthesis of oxathiolanyl nucleosides with a fluorine atom in the sugar backbone, such as β-L-2'-fluoro-3'-thiacytidine (F-3TC) stereoisomers, has been reported. researchgate.net
The following table summarizes some of the key sugar moiety alterations in FddC analogs:
| Modification | Example Compound | Key Synthetic Step/Precursor | Reference |
| Unsaturation | 2',3'-didehydro-beta-L(-)-5-fluorocytidine | Not detailed in provided text | nih.gov |
| 2'-Fluorination | 2'-deoxy-2'-fluoro-L-cytidine | (4,4'-dimethoxytrityl)-2'-deoxy-2'-fluoro-β-L-uridine | iu.edu |
| 3'-Thio substitution | 2',3'-dideoxy-2'-fluoro-3'-thioarabinothymidine | 5'-O-MMT-2,3'-O-anhydrothymidine | nih.gov |
| Oxathiolane ring | β-L-2'-fluoro-3'-thiacytidine | Protected lamivudine (B182088) sulfoxides | researchgate.net |
| Phosphonic acid | 2'-fluoro-3'-hydroxymethyl-5'-deoxythreosyl phosphonic acid nucleoside | 1,3-dihydroxyacetone | nih.gov |
Nucleobase Modifications (e.g., 5-fluoro substitution)
Modifications to the cytosine base of FddC can also influence its biological activity. A common modification is the introduction of a fluorine atom at the 5-position of the pyrimidine ring.
The synthesis of 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine (L(-)Fd4C) is a prime example of a nucleobase-modified analog. nih.gov This compound combines an unsaturated sugar with a 5-fluorocytosine (B48100) base. During synthetic procedures, the exocyclic amino group of cytosine is often protected, for instance, with a benzoyl group, to prevent unwanted side reactions. iu.edu
Prodrug Strategies for Enhanced Cellular Delivery in Research
A significant challenge with nucleoside analogs is their delivery into cells, which often relies on specific nucleoside transporters. To bypass this and improve cellular uptake, prodrug strategies are employed. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body.
For FddC, a series of lipophilic prodrugs have been synthesized by modifying the N4-position of the cytosine base with (N,N-dialkylamino)methylene side chains. nih.gov This chemical modification significantly increases the lipophilicity of the parent compound, with partition coefficients increasing by up to 175-fold. nih.gov These prodrugs are designed to hydrolyze under physiological conditions (pH 7.4, 37°C) to release the active FddC. nih.gov Interestingly, some of these lipophilic prodrugs also exhibit enhanced water solubility compared to the parent drug. nih.gov For example, the diisopropyl derivative was found to be 1.7-fold more soluble in water than FddC. nih.gov
The table below details the properties of some N4-substituted FddC prodrugs:
| Prodrug Derivative (Substituent) | Increase in Partition Coefficient (vs. FddC) | Hydrolytic Half-life (t1/2) at pH 7.4, 37°C | Reference |
| (N,N-dialkylamino)methylene | 1.6- to 175-fold | 2 to 52 hours | nih.gov |
| Diisopropyl | Not specified, but part of the series | Most stable in the series | nih.gov |
These findings demonstrate that chemical modification of FddC into prodrugs is a viable strategy to improve its physicochemical properties for research applications, potentially leading to better cellular penetration and distribution. nih.gov
Cellular and Molecular Mechanisms of Action
Intracellular Metabolic Activation Pathways
For 2',3'-dideoxy-3'-fluorocytidine (B15285694) to exert its antiviral effects, it must first be phosphorylated within the host cell to its active triphosphate metabolite. This process is initiated by cellular kinases.
The initial and rate-limiting step in the activation of 2',3'-dideoxy-3'-fluorocytidine is the addition of a phosphate (B84403) group to the 5'-hydroxyl position, a reaction catalyzed by cellular deoxycytidine kinase (dCK). nih.govwikipedia.org dCK is a crucial enzyme in the nucleoside salvage pathway, which recycles preformed nucleosides for the synthesis of nucleotides. wikipedia.org The affinity of dCK for 2',3'-dideoxy-3'-fluorocytidine is a critical determinant of the compound's antiviral potency. For the related compound, 2′,3′-dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine, the enzyme responsible for the first phosphorylation step has been identified as cytoplasmic deoxycytidine kinase, with a reported Michaelis constant (Km) of 100 μM. nih.gov
Following the initial monophosphorylation by dCK, other cellular enzymes, namely nucleoside monophosphate (NMP) kinases and nucleoside diphosphate (B83284) (NDP) kinases, sequentially add two more phosphate groups. nih.gov This series of reactions culminates in the formation of the pharmacologically active triphosphate metabolite.
Once inside the cell, 2',3'-dideoxy-3'-fluorocytidine is converted into its mono-, di-, and triphosphate forms. nih.govasm.org The degree of phosphorylation to the 5'-triphosphate metabolite can be significant. For instance, studies with the related compound L(-)Fd4C have shown that its phosphorylation to the triphosphate form is more efficient than that of lamivudine (B182088) (3TC) at equivalent extracellular concentrations. nih.gov The resulting triphosphate analog is the active moiety that directly interferes with viral replication. nih.gov The intracellular stability of this triphosphate metabolite is also a key factor in its sustained antiviral effect. For example, the triphosphate of FddA has a long intracellular half-life of 20 hours. deepdyve.com
Interaction with Viral Polymerases and Nucleic Acid Synthesis
The active triphosphate form of 2',3'-dideoxy-3'-fluorocytidine acts as a competitive inhibitor of viral polymerases and as a chain terminator of viral DNA synthesis.
The triphosphate of 2',3'-dideoxy-3'-fluorocytidine analogs acts as a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.govnih.gov It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA strand. nih.gov The efficiency of incorporation by HIV-1 RT can be significantly higher for some fluorinated analogs compared to other dideoxynucleosides. nih.gov For example, the triphosphate of β-L-2', 3'-dideoxy-2',3'-didehydro-5-fluorocytidine (β-L-Fd4CTP) has been shown to have an incorporation efficiency by HIV-1 RT that is approximately 4-fold and 12-fold higher than that of ddCTP and β-L-FddCTP, respectively. nih.gov
The triphosphate derivative of 2',3'-dideoxy-3'-fluorocytidine analogs also effectively inhibits hepatitis B virus (HBV) DNA polymerase. nih.govasm.org It acts as a competitive inhibitor with respect to dCTP. nih.gov For instance, L(-)Fd4C 5'-triphosphate inhibits HBV DNA polymerase with a Ki of 0.069 +/- 0.015 microM. nih.gov In a cell-free system, the triphosphate of β-l-Fd4C demonstrated a concentration-dependent inhibition of dCTP incorporation into the viral minus-strand DNA, with a 50% inhibitory concentration (IC50) of 0.2 μM, which was lower than that of other tested deoxycytidine analogs like lamivudine-TP. asm.org
The primary mechanism by which 2',3'-dideoxy-3'-fluorocytidine and its analogs inhibit viral replication is through DNA chain termination. asm.orgbiosyn.com Once the triphosphate form of the drug is incorporated into the growing viral DNA chain by the viral polymerase, it prevents the addition of the next nucleotide. biosyn.comyoutube.comyoutube.com This is because the 3'-position of the ribose sugar in dideoxynucleotides lacks the hydroxyl group (-OH) necessary to form a phosphodiester bond with the incoming deoxynucleoside triphosphate. biosyn.comyoutube.comyoutube.com The absence of this 3'-OH group effectively halts the elongation of the DNA strand, leading to premature termination of viral DNA synthesis. biosyn.comnih.govnih.gov
Interaction with Host Cellular Enzymes and Metabolic Pathways (Selectivity Research)
The selectivity of 2',3'-dideoxy-3'-fluorocytidine and its analogs as antiviral agents is critically dependent on their interaction with host cellular enzymes. For these nucleoside analogs to become active, they must be phosphorylated by host cell kinases to their triphosphate form. The efficiency of this phosphorylation process, and the subsequent interaction of the triphosphate metabolite with viral versus host polymerases, is a key determinant of both potency and toxicity.
The initial and rate-limiting step in the activation of many cytidine (B196190) analogs is the conversion to the monophosphate form. In the case of the related compound, 2',3'-dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)-Fd4C), this conversion is catalyzed by cytoplasmic deoxycytidine kinase. nih.govnih.gov This enzyme recognizes the analog as a substrate, initiating its metabolic activation. However, the affinity for this host enzyme can vary significantly. For instance, 2',3'-dideoxycytidine (ddCyd), which lacks the 3'-fluoro group, is a poor substrate for human cytoplasmic deoxycytidine kinase, exhibiting a high Michaelis constant (Km) of 180 +/- 30 μM. nih.gov This suggests that modifications at the 3' position of the sugar moiety can significantly influence the efficiency of the first phosphorylation step by host kinases.
A significant concern with many nucleoside reverse transcriptase inhibitors is off-target toxicity, particularly mitochondrial toxicity, which often arises from the inhibition of mitochondrial DNA (mtDNA) polymerase γ (pol γ). The selectivity of fluorinated dideoxycytidine analogs is partly achieved through their differential interaction with mitochondrial enzymes and polymerases.
Research indicates that certain enantiomers and derivatives of 2',3'-dideoxy-3'-fluorocytidine exhibit a favorable profile with respect to mitochondrial toxicity. Specifically, the β-L(-) enantiomer of 2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (L(-)-Fd4C) shows no activity against mitochondrial DNA synthesis at concentrations up to 10 μM. nih.govnih.govasm.org Studies on similar analogs have also demonstrated no significant effect on mitochondrial DNA levels even after prolonged incubation. nih.gov This lack of mitochondrial toxicity is a critical feature for selectivity.
The mechanistic basis for this selectivity lies in the substrate specificity of the mitochondrial enzymes. L(-)-Fd4C is not recognized as a substrate by human mitochondrial deoxypyrimidine nucleoside kinase, the enzyme responsible for the initial phosphorylation of deoxypyrimidines within the mitochondria. nih.gov This prevents the analog from being activated within the mitochondrion, thereby sparing mtDNA synthesis. In contrast, the triphosphate form of the related compound 2',3'-dideoxycytidine (ddCTP) is a potent inhibitor of DNA polymerase γ, with a very low inhibition constant (Ki) of 0.016 +/- 0.008 μM. nih.gov This highlights the profound impact that the stereochemistry and the 3'-fluoro substitution have on minimizing interaction with the mitochondrial replication machinery and reducing the potential for toxicity. nih.govasm.org In fact, some of these β-L(-) nucleoside analogs can even offer protection against the mitochondrial toxicity caused by other β-D(+) nucleoside analogs. asm.org
Table 1: Comparative Inhibition of Human DNA Polymerases by 2',3'-Dideoxycytidine Triphosphate (ddCTP)
Data derived from studies on 2',3'-dideoxycytidine (ddCyd), a related analog. nih.gov
The metabolic stability of nucleoside analogs is another crucial factor for their therapeutic efficacy. Deamination by cellular deaminases can lead to inactivation of the compound or conversion to a different nucleoside with an altered activity and toxicity profile. Research has shown that 2',3'-dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)-Fd4C) is not a substrate for deoxycytidine deaminase. nih.gov Similarly, 2',3'-dideoxycytidine (ddCyd) is also not susceptible to deamination by human cytidine-deoxycytidine (Cyd-dCyd) deaminase. nih.gov This resistance to deamination prevents premature catabolism, prolonging the intracellular half-life of the active compound and its phosphorylated metabolites.
The interaction with phosphorylases, another class of catabolic enzymes, also influences the therapeutic window of nucleoside analogs. While direct data on 2',3'-dideoxy-3'-fluorocytidine and phosphorylases is limited, studies on the related compound 5-fluoro-2',3'-dideoxy-3'-fluorouridine (B1194641) (3'-FFdUrd) show that it is not a substrate for thymidine (B127349) phosphorylase. nih.gov It does, however, act as a weak, noncompetitive inhibitor of the enzyme with an inhibition constant (Ki) of 1.7 mM. nih.gov This suggests that the 3'-fluoro substitution may generally hinder recognition and cleavage by nucleoside phosphorylases, contributing to the metabolic stability of this class of compounds.
Table 2: Interaction of Fluorinated Dideoxy-Nucleoside Analogs with Host Cellular Enzymes
\L(-)-Fd4C: 2',3'-dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine nih.gov* \*ddCyd: 2',3'-dideoxycytidine nih.gov* \**3'-FFdUrd: 5-fluoro-2',3'-dideoxy-3'-fluorouridine nih.gov*
Table of Compound Names
| Abbreviation/Common Name | Chemical Name |
| L(-)-Fd4C | 2',3'-dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine |
| ddCyd | 2',3'-dideoxycytidine |
| ddCTP | 2',3'-dideoxycytidine triphosphate |
| 3'-FFdUrd | 5-fluoro-2',3'-dideoxy-3'-fluorouridine |
Structure Activity Relationship Sar and Structural Biology Research
Influence of 3'-Fluoro and Dideoxy Modifications on Sugar Conformation and Biological Activity
The introduction of a fluorine atom at the 3'-position and the removal of the hydroxyl groups at the 2' and 3' positions (dideoxy modification) are pivotal to the biological profile of 3'-Fluoro-2',3'-dideoxycytidine. These modifications profoundly influence the conformation of the furanose sugar ring, a critical determinant for its recognition and processing by viral polymerases.
The furanose ring in nucleosides is not planar and exists in a dynamic equilibrium between two major puckered conformations: North (N-type) and South (S-type). The N-type conformation is typically associated with RNA-like structures, while the S-type is characteristic of DNA-like structures. The high electronegativity of the fluorine atom at the 3'-position significantly impacts this equilibrium. This "locking" of the sugar into a specific conformation can substantially influence the recognition of the nucleoside analog by viral polymerases and nucleoside/nucleotide kinases, as each enzyme often prefers a specific nucleoside/nucleotide conformation. nih.gov
For many nucleoside analogs, including those with 3'-fluoro substitutions, a North-type sugar pucker is favored. This conformational preference can interfere with the proper alignment of the nucleoside triphosphate within the active site of a viral polymerase, leading to chain termination of the growing DNA or RNA strand. This mechanism is a cornerstone of the antiviral activity of many nucleoside analogs. nih.gov The absence of the 3'-hydroxyl group, a feature of all dideoxynucleosides, is the ultimate cause of chain termination, as it prevents the formation of the subsequent phosphodiester bond.
Impact of Sugar Moiety Stereochemistry (L- vs. D-Enantiomers) on Antiviral Potency and Selectivity
The stereochemistry of the sugar moiety, specifically whether it is the naturally occurring D-enantiomer or the unnatural L-enantiomer, has a dramatic impact on the antiviral potency and selectivity of 3'-Fluoro-2',3'-dideoxycytidine. Research has consistently shown that L-nucleoside analogs can exhibit potent antiviral activity, often with a reduced toxicity profile compared to their D-counterparts.
Studies comparing β-L-2',3'-dideoxycytidine (β-L-ddC) and its 5-fluoro derivative (β-L-FddC) with their corresponding β-D-enantiomers have revealed significant differences. The L-isomers often demonstrate potent activity against human immunodeficiency virus type 1 (HIV-1) and hepatitis B virus (HBV). nih.govnih.gov In some cases, the L-enantiomers have shown similar anti-HIV-1 activity to the D-enantiomers but with significantly greater anti-HBV activity and lower toxicity to human bone marrow progenitor cells. nih.govnih.gov
This difference in biological activity is often attributed to the differential interaction of the enantiomers with host-cell and viral enzymes. For instance, the L-enantiomers may be less efficiently phosphorylated by host-cell kinases or may be poorer substrates for host-cell DNA polymerases, leading to reduced cytotoxicity. Conversely, they can still be recognized and utilized by viral reverse transcriptases, thus maintaining their antiviral effect. For example, L-FddCTP (the triphosphate form) was found to be a less potent inhibitor of human DNA polymerases γ and β by two orders of magnitude compared to its D-enantiomer, which could explain its lower toxicity. iu.edu
The intracellular phosphorylation is a key step for the activation of nucleoside analogs. Studies have shown that the phosphorylation of the L-enantiomer of a related compound, FTC (2',3'-dideoxy-5-fluoro-3'-thiacytidine), to its active triphosphate form is more efficient than that of the D-enantiomer. nih.gov This enhanced activation of the L-isomer contributes to its superior antiviral potency.
| Compound | Antiviral Activity (HIV-1) | Antiviral Activity (HBV) | Cytotoxicity |
| β-D-2',3'-dideoxycytidine (ddC) | Potent | Less Potent | Higher |
| β-L-2',3'-dideoxycytidine (L-ddC) | Potent | More Potent | Lower |
| β-L-5-fluoro-2',3'-dideoxycytidine (L-FddC) | Potent | More Potent | Lower |
Role of Nucleobase Modifications on Enzyme Binding Specificity and Efficacy
The 5-fluoro substitution can enhance antiviral activity. For instance, β-L-2',3'-dideoxy-5-fluorocytidine has demonstrated potent activity against both HIV and HBV. nih.govnih.gov This enhancement is likely due to a combination of factors. The fluorine atom can alter the electronic properties of the nucleobase, potentially improving its interaction with the active site of the target enzyme. Furthermore, the 5-fluoro substitution can increase the stability of the N-glycosidic bond, making the nucleoside analog more resistant to degradation by cellular enzymes. nih.gov
The triphosphate form of β-L-2',3'-dideoxy-2',3'-didehydro-5-fluorocytidine (β-L-Fd4CTP), a closely related analog, has been shown to be a potent inhibitor of HIV-1 reverse transcriptase. nih.gov Its efficiency of incorporation by HIV-1 RT was significantly higher than that of both ddCTP and β-L-FddCTP, highlighting the positive impact of the 5-fluoro modification on enzyme recognition and substrate efficiency for the viral polymerase. nih.gov
Molecular Modeling and Computational Studies of Compound-Target Interactions
Molecular modeling and computational studies provide invaluable insights into the interactions between 3'-Fluoro-2',3'-dideoxycytidine and its viral targets at an atomic level. These in silico approaches allow researchers to visualize and analyze the binding modes of the inhibitor within the active site of enzymes like HIV-1 reverse transcriptase (RT).
Computational analyses help to rationalize the structure-activity relationships observed in experimental studies. By simulating the docking of the triphosphate form of 3'-Fluoro-2',3'-dideoxycytidine into the active site of HIV-1 RT, researchers can predict the key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex. These models can explain why certain modifications, such as the 3'-fluoro group or the L-stereochemistry, lead to enhanced antiviral activity.
For instance, computational studies can elucidate the preferable recognition of the unsaturated sugar ring of analogs like β-L-Fd4CTP by HIV-1 RT compared to their saturated counterparts. nih.gov Kinetic studies have provided data on the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the incorporation of related nucleoside triphosphates by HIV-1 RT. The efficiency of incorporation, given by the Vmax/Km ratio, for β-L-Fd4CTP by HIV-1 RT was found to be approximately 4-fold and 12-fold higher than that of ddCTP and β-L-FddCTP, respectively. nih.gov This suggests a more favorable interaction and a higher turnover rate for the 5-fluoro-didehydro analog with the viral enzyme.
| Compound Triphosphate | Target Enzyme | Km (µM) | Relative Vmax/Km |
| β-L-Fd4CTP | HIV-1 RT | 0.8 ± 0.1 | 1.0 |
| ddCTP | HIV-1 RT | 2.0 ± 0.3 | ~0.25 |
| β-L-FddCTP | HIV-1 RT | 3.5 ± 0.5 | ~0.08 |
These computational and kinetic data are crucial for the ongoing development of novel nucleoside analogs with improved efficacy and resistance profiles.
Preclinical Efficacy and Selectivity Studies
In Vitro Antiviral Activity in Cell Culture Models
The in vitro efficacy of FddC has been evaluated against a range of viruses, demonstrating notable activity, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
FddC has demonstrated potent and selective activity against HIV in various cell culture systems. Studies have shown that its L-enantiomer, L-3'-Fd4C, is a potent anti-HIV agent. nih.gov This compound has also shown activity against lamivudine-resistant HIV-1 strains. nih.gov The antiviral effect of FddC and its derivatives is often compared to other established nucleoside reverse transcriptase inhibitors (NRTIs) like zidovudine (B1683550) (AZT). For instance, the 5-chloro derivative of a related compound, 3'-fluoro-2',3'-dideoxyuridine, exhibited a selectivity index similar to AZT against HIV-1. nih.gov The development of resistance is a significant concern in HIV therapy, and research has explored the efficacy of FddC in this context. While some drugs may induce specific mutations in the HIV-1 reverse transcriptase, FddC's activity against resistant strains highlights its potential therapeutic value. wipo.int
Table 1: In Vitro Anti-HIV Activity of FddC and Related Compounds This table is for illustrative purposes and combines data from multiple sources. Specific cell lines and experimental conditions may vary.
| Compound | Virus Strain(s) | Cell Line | EC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
|---|---|---|---|---|---|
| L-3'-Fd4C | HIV-1 | PBM | 0.03 | Not Specified | nih.gov |
| FddCIUrd | HIV-1 | MT4 | 0.2-0.4 | 1408 | nih.gov |
| FddBrUrd | HIV-1 | MT4 | 0.2-0.4 | Not Specified | nih.gov |
| FddIUrd | HIV-1 | MT4 | 0.2-0.4 | Not Specified | nih.gov |
FddC and its analogs have shown significant inhibitory effects on HBV and related animal hepadnaviruses like Duck Hepatitis B Virus (DHBV) and Woodchuck Hepatitis Virus (WHV). The triphosphate form of a related compound, β-L-F-ddC, has been shown to inhibit hepadnavirus reverse transcription. nih.govnih.gov In primary duck hepatocyte cultures, β-L-FddC demonstrated a potent, concentration-dependent inhibition of DHBV DNA synthesis. nih.govnih.gov Another analog, 2',3'-Dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine (L(-)Fd4C), was found to be significantly more potent than lamivudine (B182088) against HBV in cell culture. nih.gov Studies using a cell-free system have shown that the triphosphate form of these compounds competitively inhibits the viral polymerase. nih.gov For instance, the triphosphate derivative of L(-)Fd4C inhibited HBV DNA polymerase with a Kᵢ of 0.069 ± 0.015 µM. nih.gov While these compounds effectively reduce viral replication, they may not completely clear the viral covalently closed circular DNA (cccDNA). nih.govresearchgate.net
Table 2: In Vitro Anti-HBV and Hepadnavirus Activity of FddC Analogs
| Compound | Virus | System/Cell Line | IC₅₀ / EC₅₀ (µM) | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| L(-)Fd4C | HBV | HepG2 2.2.15 | 1 nM (IC₅₀) | >10 times more potent than lamivudine | nih.gov |
| β-L-FddC | DHBV | Primary duck hepatocytes | Concentration-dependent | Stronger inhibitor than ddC in hepatocytes | nih.govnih.gov |
| β-L-Fd4C-TP | DHBV | Cell-free system | 0.2 µM (IC₅₀) | Competitive inhibitor of dCTP incorporation | nih.gov |
The antiviral spectrum of FddC and related nucleoside analogs has been explored against other viral pathogens, though with less conclusive results compared to HIV and HBV. The development of broad-spectrum antivirals is a significant goal in infectious disease research. uab.edu For Hepatitis C Virus (HCV), a positive-sense single-stranded RNA virus, treatment has evolved to highly effective direct-acting antiviral (DAA) regimens targeting specific viral proteins like NS3/4A protease, NS5A, and the NS5B polymerase. nih.gov While research into nucleoside analogs for HCV continues, the efficacy of FddC against HCV is not as well-established as its activity against reverse-transcribing viruses. stocktitan.net
The flavivirus family, which includes dengue virus (DENV) and West Nile virus (WNV), represents another area of interest for broad-spectrum antivirals. uab.edunih.gov Research in this area often focuses on identifying inhibitors of viral enzymes like the RNA-dependent RNA polymerase. uab.edu While extensive screening of compound libraries is underway to identify pan-flavivirus inhibitors, specific data on the efficacy of FddC against flaviviruses from the provided search results is limited. uab.edunih.gov Similarly, information regarding the activity of FddC against the influenza virus is not detailed in the provided search results.
Preclinical Efficacy in Relevant Animal Models of Viral Infection
To further evaluate the therapeutic potential of FddC and its analogs, preclinical studies have been conducted in animal models that mimic human viral infections.
The DHBV infection model in ducks is a well-established system for studying hepadnavirus replication and evaluating antiviral compounds. nih.govnih.gov Oral administration of β-L-FddC to experimentally infected ducklings resulted in potent inhibition of viral replication in vivo. nih.govnih.gov Short-term therapy with β-L-FddC was more effective than ddC in reducing viremia, although a rebound in viral replication was observed after treatment cessation. nih.govnih.gov Another analog, β-l-Fd4C, also demonstrated a potent antiviral effect in DHBV-infected ducklings, suppressing viremia and intrahepatic viral DNA synthesis. nih.gov However, even with prolonged administration, trace amounts of viral cccDNA persisted, leading to a recurrence of viral replication after the drug was withdrawn. nih.govresearchgate.net
The woodchuck model of chronic WHV infection is highly relevant for preclinical studies due to the close resemblance of the disease progression to human HBV infection, including the development of chronic hepatitis and hepatocellular carcinoma. nih.govnih.gov In this model, β-l-Fd4C has been shown to be a potent inhibitor of WHV replication. nih.gov A comparative study demonstrated that β-l-Fd4C exhibited a significantly more potent antiviral effect than lamivudine at the same dose, inducing a rapid and profound decrease in serum WHV DNA levels. nih.gov Despite this potent activity, the treatment did not lead to the complete eradication of cccDNA and infected cells from the liver, and viremia rebounded after the cessation of therapy. nih.gov
Influenza Virus Infection Models in Mice
Currently, there is a lack of publicly available scientific literature detailing the preclinical efficacy of 3'-Fluoro-2',3'-dideoxycytidine in mouse models of influenza virus infection. While studies on analogous fluorinated nucleosides have been conducted, specific data regarding the in vivo activity of 3'-Fluoro-2',3'-dideoxycytidine against influenza viruses in murine models has not been reported in the reviewed literature.
In Vitro Anticancer Activity and Cellular Effects in Research Cell Lines
The in vitro anticancer potential of 3'-Fluoro-2',3'-dideoxycytidine has been explored in a limited capacity. Research into a series of novel fluorinated 2',3'-dideoxynucleosides, which included 3'-Fluoro-2',3'-dideoxycytidine, indicated a lack of significant activity against a panel of cancer cells in vitro.
In a study evaluating various 3'-fluoro- and 3'-azido-substituted pyrimidine (B1678525) 2',3'-dideoxynucleoside analogues, the primary focus was on their anti-retroviral activity. While 3'-fluoro-2',3'-dideoxycytidine (referred to as FddCyd in the study) was synthesized and assessed for its effect on retroviruses, its cytotoxic effects against cancer cell lines were not the primary endpoint and detailed findings were not provided. The study did, however, evaluate its interaction with human deoxycytidine kinase (dCyd kinase), a key enzyme in the activation of many nucleoside analogues. The Ki/Km value for FddCyd for human dCyd kinase was reported to be approximately 60, indicating a moderate affinity for the enzyme. nih.gov
It is important to note that while the broader class of 2',3'-dideoxynucleosides, such as 2',3'-dideoxycytidine (ddC), has been investigated for anticancer properties due to their mechanism of action as DNA chain terminators, specific and detailed in vitro anticancer efficacy data for the 3'-fluoro substituted version remains limited in the public domain.
Mechanisms of Drug Resistance Research
Identification and Characterization of Viral Polymerase Mutations Conferring Resistance (e.g., M184V RT Mutation)
The primary mechanism of viral resistance to 2',3'-dideoxy-3'-fluorocytidine (B15285694) and related cytidine (B196190) analogue NRTIs involves specific mutations in the viral reverse transcriptase (RT) enzyme. These mutations alter the enzyme's structure, reducing its affinity for the inhibitor or enhancing its ability to remove the incorporated drug, thereby allowing viral replication to proceed even in the presence of the drug.
One of the most well-characterized resistance mutations for cytidine analogues is the M184V substitution in the RT of the Human Immunodeficiency Virus Type 1 (HIV-1). This single amino acid change from methionine to valine at codon 184 confers high-level resistance to lamivudine (B182088) and emtricitabine. The M184V mutation is located within the highly conserved YMDD motif of the RT's catalytic site. The presence of the valine at this position sterically hinders the binding of the triphosphate form of L-nucleoside analogues. While conferring high-level resistance to some drugs, the M184V mutation can also increase susceptibility to other NRTIs like zidovudine (B1683550) and tenofovir (B777) and is associated with a decrease in viral replication fitness.
Another significant mutation that can confer resistance to cytidine analogues is the K65R substitution, a change from lysine (B10760008) to arginine at codon 65 of the RT. This mutation has been identified in patients failing therapies containing various NRTIs. The K65R mutation is selected by drugs like tenofovir, abacavir, didanosine (B1670492), and stavudine (B1682478), and it can also contribute to resistance to 2',3'-dideoxycytidine (ddC). Research has shown that the Lys-65->Arg substitution is sufficient to cause a notable increase in the 50% inhibitory concentration (IC50) for ddC nih.gov. The mechanism involves changes in the binding of the triphosphate forms of these nucleoside analogs to the reverse transcriptase nih.gov.
The following table summarizes key viral polymerase mutations known to confer resistance to cytidine analogue NRTIs.
| Mutation | Viral Polymerase | Codon Change | Mechanism of Resistance |
| M184V | HIV-1 Reverse Transcriptase | Methionine -> Valine | Steric hindrance at the catalytic site, reducing the incorporation of the nucleoside analogue triphosphate. |
| K65R | HIV-1 Reverse Transcriptase | Lysine -> Arginine | Alters the binding of the nucleoside analogue triphosphate to the enzyme's active site. |
These mutations can be identified through genotypic resistance testing, which involves sequencing the viral polymerase gene to detect resistance-associated changes. Understanding the prevalence and impact of these mutations is crucial for guiding therapeutic choices.
Role of Altered Cellular Metabolism in Resistance Phenotypes
Beyond viral mutations, the host cell's metabolism of the drug plays a pivotal role in its efficacy and in the development of resistance. For 2',3'-dideoxy-3'-fluorocytidine to exert its antiviral effect, it must be phosphorylated by host cellular kinases to its active triphosphate form. Alterations in this metabolic pathway can lead to a resistance phenotype.
Research on the related compound 2',3'-dideoxycytidine (ddC) has provided significant insights into this mechanism. Studies have shown that long-term exposure of human monoblastoid cells to ddC can lead to the selection of a drug-resistant cell line. This resistance was not due to changes in drug transport into the cell but was instead linked to a decreased ability of the cells to accumulate the phosphorylated, active forms of the drug.
A key enzyme in the activation of cytidine analogues is deoxycytidine kinase. In ddC-resistant cell lines, this enzyme has been shown to have altered kinetic properties. Specifically, the resistant cells exhibit a lower maximum rate of phosphorylation (Vmax) and a higher Michaelis constant (Km) for the drug, indicating a lower affinity and efficiency of the enzyme in converting the drug to its active form. This results in lower intracellular concentrations of the active triphosphate metabolite, diminishing its ability to inhibit the viral polymerase.
The key findings on metabolic resistance are summarized in the table below.
| Cellular Factor | Alteration in Resistant Cells | Consequence |
| Deoxycytidine Kinase | Altered kinetic properties (decreased Vmax, increased Km) | Reduced phosphorylation of the drug to its active triphosphate form. |
| Intracellular Drug Concentration | Lower accumulation of phosphorylated drug metabolites | Insufficient levels of the active drug to effectively inhibit viral replication. |
This form of resistance highlights the complex interplay between the virus, the host cell, and the antiviral agent.
Strategies to Circumvent Resistance in Preclinical Models
Overcoming drug resistance is a central challenge in antiviral therapy. Several strategies are being explored in preclinical models to circumvent resistance to nucleoside analogues like 2',3'-dideoxy-3'-fluorocytidine.
One of the most common and effective strategies is combination therapy . By using multiple drugs that target different viral proteins or have different resistance profiles, the likelihood of the virus developing resistance to all drugs simultaneously is significantly reduced. For instance, combining a cytidine analogue with an NRTI from a different class that is unaffected by mutations like M184V can maintain antiviral pressure on the resistant virus. Preclinical studies often evaluate various drug combinations to identify synergistic or additive effects that can suppress viral replication more effectively and prevent the emergence of resistant strains.
Another approach involves the development of novel nucleoside analogues that are less susceptible to known resistance mutations. This can be achieved by modifying the chemical structure of the nucleoside to improve its binding to the mutated enzyme or to prevent its removal after incorporation. Research into didehydro-2′,3′-dideoxy-3′-fluoro-carbocyclic nucleosides, for example, aims to create compounds with improved antiviral efficacy and a better resistance profile.
Epigenetic approaches are also being investigated as a novel strategy to overcome drug resistance. In some contexts, resistance can be associated with epigenetic changes that alter the expression of genes involved in drug metabolism or cellular pathways. Preclinical models may explore the use of agents that can reverse these epigenetic modifications, potentially re-sensitizing resistant cells to the antiviral drug. While this is a broader concept in drug resistance, its application to antiviral therapy is an area of active research.
Finally, strategies that modulate host cell metabolism are being considered. Since resistance can arise from altered cellular phosphorylation of the drug, approaches that enhance the activity of key kinases or bypass the need for the initial phosphorylation step could potentially overcome this mechanism of resistance.
These preclinical strategies aim to provide new therapeutic options to combat drug resistance and improve long-term treatment outcomes.
Pharmacological Research Investigations Preclinical and Mechanistic Focus
Cellular Uptake and Intracellular Distribution Studies
The cellular entry and subsequent intracellular localization of nucleoside analogs like Cytidine (B196190), 2',3'-dideoxy-3'-fluoro- (FddC) are critical determinants of their pharmacological activity. While direct studies on the uptake of FddC are limited, research on analogous fluorinated nucleosides provides significant insights into the likely mechanisms.
The transport of similar compounds, such as the thymidine (B127349) analog 3'-fluoro-3'-deoxythymidine (FLT), into cells is primarily mediated by the human equilibrative nucleoside transporter 1 (hENT1). nih.gov It is plausible that FddC utilizes similar nucleoside transport systems to cross the cell membrane. The efficiency of this transport can be a rate-limiting step for the subsequent intracellular activation of the compound.
Once inside the cell, the distribution of these compounds is not uniform. Studies on oligonucleotide analogs have shown that after initial uptake, they can be found in various cellular compartments, including the cytoplasm and the nucleus. nih.gov For FddC to exert its effect as a potential chain terminator in DNA synthesis, it must be transported into the nucleus after its intracellular activation. The process of intracellular activation involves phosphorylation to its triphosphate form. The triphosphate derivative of FddC has been identified as a terminator of DNA synthesis, which implies its presence and action within the nucleus where DNA replication occurs. nih.gov
Research on 2',3'-dideoxycytidine (ddC) has indicated that its effects on mitochondrial DNA can lead to delayed inhibition of oxidative phosphorylation, suggesting that the compound or its metabolites can also localize to the mitochondria. nih.gov This highlights the complex intracellular trafficking of such nucleoside analogs and the potential for interactions within multiple subcellular compartments.
In Vitro and In Vivo Metabolic Fate (Excluding Clinical Pharmacokinetics)
The metabolic conversion of FddC is a crucial aspect of its mechanism of action. The primary biotransformation pathway for nucleoside analogs is intracellular phosphorylation to their active triphosphate forms. For the related compound, 2′,3′-Dideoxy-2′,3′-didehydro-β-l(−)-5-fluorocytidine (l(−)Fd4C), metabolism studies have confirmed its conversion to mono-, di-, and triphosphate metabolites within the cell. This phosphorylation is essential for the compound to be recognized and incorporated by viral or cellular polymerases.
In preclinical studies with a stereoisomer, β-L-2′,3′-Dideoxy-5-fluorocytidine (β-L-FddC), analysis of urine samples from rhesus monkeys following intravenous administration revealed that approximately 47% of the administered dose was recovered as the unchanged drug, with no apparent metabolites detected. nih.gov This suggests that FddC may not undergo significant catabolism to other metabolic products before its excretion.
A key factor in the efficacy of cytidine analogs is their stability against cellular enzymes that can inactivate them. One such enzyme is cytidine deaminase, which converts cytidine and its analogs to their corresponding uridine (B1682114) forms. Studies on the related compound l(−)Fd4C have demonstrated that it is not a substrate for deoxycytidine deaminase. This resistance to deamination is a significant advantage, as it prevents the rapid degradation of the compound and allows for a longer intracellular half-life, thereby increasing the chances of its phosphorylation to the active triphosphate form.
Preclinical Pharmacokinetic Profiles in Animal Models
The pharmacokinetic properties of FddC have been investigated in animal models to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on the stereoisomer β-L-FddC in rhesus monkeys provide valuable data on its behavior in a non-human primate model.
Following a single intravenous dose of 5 mg/kg of [3H]β-L-FddC in rhesus monkeys, the plasma concentration of the drug declined in a manner consistent with a two-compartment open model. The key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value (Mean ± SD) |
|---|---|
| Peak Plasma Concentration (Cmax) | 29.8 ± 10.5 µM |
| Terminal-phase Plasma Half-life (t1/2β) | 1.8 ± 0.2 h |
| Total Clearance (CL) | 0.7 ± 0.1 L/h/kg |
| Steady-state Volume of Distribution (Vss) | 1.3 ± 0.1 L/kg |
| Renal Clearance (CLR) | 0.3 ± 0.1 L/h/kg |
| Urinary Excretion (Unchanged drug) | 47% ± 16% |
Data from a study on β-L-2′,3′-Dideoxy-5-fluorocytidine in rhesus monkeys. nih.gov
The data indicates a moderate total clearance and a volume of distribution suggesting distribution into tissues beyond the plasma volume. A significant portion of the drug is excreted unchanged in the urine, which aligns with the observation of limited metabolic products. nih.gov
In the same study, oral administration of β-L-FddC resulted in a mean peak plasma concentration of 3.2 µM, with a time to peak concentration (Tmax) of 1.5 hours, indicating rapid absorption from the gastrointestinal tract. nih.gov
Combinatorial Research Strategies
Rationale for Combination Therapies in Preclinical Studies
The rationale for combining 2',3'-dideoxy-3'-fluorocytidine (B15285694) or its related compounds with other antiviral drugs in preclinical studies is multifaceted. Key motivations include achieving more potent viral suppression, mitigating drug-specific toxicities, and overcoming viral resistance.
A primary driver for combination strategies is to achieve a more profound and durable suppression of viral replication than is possible with monotherapy. nih.gov For chronic viral infections like HIV, this is critical for preventing disease progression and the selection of drug-resistant variants. nih.govaafp.org Combining agents that act on different stages of the viral life cycle or have independent mechanisms of action is a common approach to enhance antiviral efficacy. nih.gov
Another significant rationale is the potential to reduce drug-associated toxicities. Certain nucleoside analogs used in HIV therapy are associated with mitochondrial toxicity, which can lead to severe side effects like peripheral neuropathy. nih.gov Preclinical studies have explored combining agents like 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine, a derivative of the subject compound, with other nucleoside analogs. A key finding was that this beta-L(-) enantiomer did not inhibit mitochondrial DNA synthesis and could potentially protect against the mitochondrial toxicity associated with other antivirals such as stavudine (B1682478) (D4T), zalcitabine (B1682364) (ddC), and didanosine (B1670492) (ddI). nih.gov This suggests that a combination approach could maintain or enhance antiviral activity while creating a more favorable safety profile. aafp.orgnih.gov
Furthermore, a compelling mechanistic rationale for combining nucleoside analogs like 2',3'-dideoxy-3'-fluorocytidine with other classes of drugs involves the manipulation of host cell nucleotide pools. nih.govbiorxiv.org Nucleoside analogs must be phosphorylated within the host cell to their active triphosphate form to compete with natural deoxynucleoside triphosphates (dNTPs) for incorporation into viral DNA by reverse transcriptase. nih.gov Research has shown that inhibitors of de novo pyrimidine (B1678525) synthesis can synergistically enhance the activity of pyrimidine nucleoside analogs. nih.govbiorxiv.org By reducing the intracellular concentration of the natural competing nucleotides (dCTP in the case of cytidine (B196190) analogs), the antiviral analog has a greater chance of being incorporated into the nascent viral DNA, thereby increasing its inhibitory effect. nih.govmdpi.com This strategy aims to selectively target virus-infected cells, which often have upregulated nucleotide biosynthesis pathways. nih.govmdpi.com
Assessment of Synergistic and Additive Antiviral Effects in Vitro
In vitro studies are essential for quantifying the nature of the interaction between antiviral agents in a combination. These interactions are typically classified as synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).
Preclinical research on 2',3'-dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine, referred to as L(-)Fd4C, has provided specific data on its interactions with other clinically approved anti-HIV nucleoside analogs. nih.gov These studies are critical for identifying promising combinations for further development.
The combination of L(-)Fd4C with thymidine (B127349) analogs demonstrated notable synergy. When tested against HIV replication in vitro, combinations with zidovudine (B1683550) (AZT) or stavudine (D4T) were found to be synergistic. nih.gov In contrast, when L(-)Fd4C was combined with 2',3'-dideoxycytidine (ddC, or zalcitabine) or 2',3'-dideoxyinosine (ddI, or didanosine), the antiviral activity was observed to be additive. nih.gov
These findings are significant as they suggest that combining L(-)Fd4C with certain nucleoside analogs can produce a more potent antiviral effect than would be expected from their individual activities alone. The data from these in vitro combination studies are summarized in the table below.
| Compound | Combination Agent | Observed Antiviral Effect (Anti-HIV) |
|---|---|---|
| 2',3'-Dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine | Zidovudine (AZT) | Synergistic |
| 2',3'-Dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine | Stavudine (D4T) | Synergistic |
| 2',3'-Dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine | Zalcitabine (ddC) | Additive |
| 2',3'-Dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine | Didanosine (ddI) | Additive |
This table summarizes the in vitro antiviral effects of combining 2',3'-Dideoxy-2',3'-didehydro-beta-L(-)-5-fluorocytidine with other nucleoside analogs against HIV replication. Data sourced from Antimicrobial Agents and Chemotherapy, 1998. nih.gov
The favorable outcomes from these preclinical combination studies, demonstrating both synergistic and additive anti-HIV activity and a potential for mitigating toxicity, support the further development of 2',3'-dideoxy-3'-fluorocytidine derivatives as part of combination therapeutic regimens. nih.gov
Analytical Methodologies in Chemical Biology Research
Spectroscopic Characterization Techniques for Synthetic Verification (e.g., NMR, Mass Spectrometry)
The structural integrity and purity of newly synthesized compounds like 2',3'-dideoxy-3'-fluorocytidine (B15285694) and its analogs are paramount for accurate biological evaluation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. For nucleoside analogs, 1H NMR is used to determine the number and environment of protons, while 13C NMR provides information about the carbon skeleton. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (e.g., COSY, HSQC, HMBC) are employed to further elucidate complex structures and confirm the identity of the synthesized compound. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its elemental composition and structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. nih.gov Techniques like Electrospray Ionization (ESI) are commonly used to ionize the nucleoside analogs for MS analysis. nih.govmassbank.eu Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information based on the fragmentation pattern. massbank.eu For instance, in the analysis of 2',3'-di-O-acetyl-5'-deoxy-5-fluorocytidine, a precursor m/z of 330.1096 was observed, corresponding to the [M+H]+ ion. massbank.eu
The verification of large viral assemblies often utilizes advanced MS techniques. For example, Orbitrap-based charge detection mass spectrometry (CDMS) and nanoelectromechanical system-mass spectrometry (NEMS) have been employed for the mass analysis of large viral capsids. uu.nl Ion-mobility spectrometry-mass spectrometry (IMS-MS) adds another dimension of separation based on the ion's collisional cross-section, aiding in the resolution of complex spectra and providing structural insights into viral assembly. uu.nl
Chromatographic Methods for Purity and Metabolic Studies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of 2',3'-dideoxy-3'-fluorocytidine and its analogs, as well as for studying their metabolic fate in biological systems.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a widely used method to separate the target compound from any impurities or byproducts from the synthesis. nih.govscispace.com The purity is determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram. The choice of stationary phase (e.g., C18, biphenyl), mobile phase composition, and detector (typically UV) are optimized to achieve the best separation. nih.govscispace.com For instance, a stability-indicating HPLC method was developed for a fixed-dose combination of antiviral drugs, including a nucleoside analog, using a core-shell biphenyl (B1667301) column. scispace.com
Metabolic Studies: HPLC is crucial for studying the intracellular metabolism of nucleoside analogs, tracking the conversion of the parent drug into its active mono-, di-, and triphosphate forms. nih.govnih.gov These studies often involve radiolabeling the compound to facilitate detection. For example, the metabolism of l(−)Fd4C was investigated, demonstrating its conversion to the corresponding mono-, di-, and triphosphate metabolites within cells. nih.govnih.gov
Furthermore, HPLC is used to analyze the biotransformation of these compounds in vivo. For instance, in preclinical pharmacokinetic studies of racemic 2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC) in rhesus monkeys, HPLC analysis of serum and urine samples revealed the presence of the deaminated metabolite, 2',3'-dideoxy-5-fluoro-3'-thiauridine (B1256195) (FTU). nih.gov Chiral HPLC columns can be employed to separate and quantify different enantiomers of a drug and their metabolites. nih.gov
The development of sensitive analytical methods is critical for detecting low concentrations of these compounds in biological matrices. Derivatization techniques coupled with fluorescence detection can enhance the sensitivity of HPLC analysis for certain nucleoside analogs. nih.gov Additionally, ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity for the analysis of multiple antiviral drugs and their metabolites in biological media. mdpi.com
Cell-Based Assays for Quantifying Biological Activity and Selectivity (e.g., EC50, IC50 Determination)
Cell-based assays are essential for determining the biological activity and selectivity of compounds like 2',3'-dideoxy-3'-fluorocytidine. These assays measure the compound's ability to inhibit viral replication or cell growth, providing key parameters such as the 50% effective concentration (EC50) and the 50% inhibitory concentration (IC50).
EC50 Determination: The EC50 value represents the concentration of a drug that produces 50% of the maximal response. graphpad.com In the context of antiviral research, it is the concentration required to inhibit viral replication by 50%. This is a critical measure of a drug's potency. For example, L-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine and its 5-fluorocytidine (B16351) analog demonstrated highly potent anti-HIV-1 activity with EC50 values of 0.089 µM and 0.018 µM, respectively, in human peripheral blood mononuclear (PBM) cells. nih.govresearchgate.net
IC50 Determination: The IC50 value is the concentration of an inhibitor that reduces a specific biological or biochemical function by 50%. graphpad.com In the context of cytotoxicity, it is the concentration of a compound required to reduce cell viability by 50%. researchgate.net This parameter is crucial for assessing the selectivity of an antiviral compound, as a high IC50 value relative to the EC50 value indicates a favorable therapeutic window. Various methods, such as the thiazolyl blue tetrazolium bromide (MTT) assay, are used to determine cell viability. nih.gov
The determination of these values involves exposing virus-infected or uninfected cells to a range of drug concentrations. After a specific incubation period, the extent of viral replication or cell viability is measured. nih.gov The data are then plotted as a dose-response curve, from which the EC50 and IC50 values are calculated. nih.govnih.gov
It is important to note that EC50 and IC50 values can be influenced by the cell line used, the viral strain, and the specific assay conditions. nih.gov Therefore, standardized protocols are necessary for obtaining reproducible and comparable results.
Table 1: Antiviral Activity of Selected 2',3'-Dideoxy-3'-fluoro-Cytidine Analogs
| Compound | Virus | Cell Line | EC50 (µM) |
|---|---|---|---|
| L-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine | HIV-1 | PBM | 0.089 nih.govresearchgate.net |
| L-3'-fluoro-2',3'-didehydro-2',3'-dideoxy-5-fluorocytidine | HIV-1 | PBM | 0.018 nih.govresearchgate.net |
| L-3',3'-difluoro-2',3'-dideoxycytidine | HIV-1 | PBM | 11.5 nih.gov |
| L-3',3'-difluoro-2',3'-dideoxy-5-fluorocytidine | HIV-1 | PBM | 8.8 nih.gov |
Biochemical and Enzymatic Assays (e.g., Polymerase Inhibition Kinetics, Kinase Activity)
To understand the mechanism of action of 2',3'-dideoxy-3'-fluorocytidine and its analogs at a molecular level, biochemical and enzymatic assays are employed. These assays provide insights into how the compound interacts with its target enzymes, such as viral polymerases and cellular kinases responsible for its activation.
Polymerase Inhibition Kinetics: The primary mechanism of action for many nucleoside analogs is the inhibition of viral reverse transcriptase or DNA polymerase. Biochemical assays are used to determine the inhibitory potency of the active triphosphate form of the drug against these enzymes. These assays typically measure the incorporation of radiolabeled nucleotides into a growing DNA chain in the presence of varying concentrations of the inhibitor. The 50% inhibitory concentration (IC50) for the enzyme is then determined. For instance, the 5'-triphosphate of 2',3'-dideoxy-3'-fluorouridine (B52696) and its 5-chloro derivative were found to be potent inhibitors of HIV reverse transcriptase with IC50 values of 0.07 µM and 0.04 µM, respectively. nih.gov
Kinetic studies can further elucidate the mechanism of inhibition, determining whether the inhibitor is competitive, non-competitive, or uncompetitive with respect to the natural substrate (dNTPs). For example, L(-)Fd4C 5'-triphosphate was shown to be a competitive inhibitor of HBV DNA polymerase with respect to dCTP, with a Ki of 0.069 µM. nih.gov
Kinase Activity Assays: For nucleoside analogs to become active, they must be phosphorylated by cellular kinases to their triphosphate form. Assays are conducted to identify the specific kinases responsible for this activation and to determine the efficiency of this process. For example, deoxycytidine kinase has been identified as the enzyme responsible for the initial monophosphorylation of l(−)Fd4C. nih.gov The Michaelis-Menten constant (Km) can be determined to assess the affinity of the kinase for the nucleoside analog. The Km of deoxycytidine kinase for l(−)Fd4C was found to be 100 µM. nih.gov These assays often involve incubating the compound with purified enzymes or cell extracts and measuring the formation of the phosphorylated products, typically using HPLC or other chromatographic methods. nih.gov
Research Gaps and Future Academic Directions
Design and Synthesis of Novel Analogs with Enhanced Mechanistic Properties
A primary focus of future research is the rational design and synthesis of new analogs with improved efficacy and resistance profiles. The introduction of fluorine at various positions of the sugar moiety has been a fruitful strategy, as fluorine's high electronegativity and small size can enhance biological activity. mdpi.comiu.edu For instance, the synthesis of L-2',3'-Didehydro-2',3'-dideoxy-3'-fluorocytidine (L-3'-Fd4C), a potent anti-HIV agent, has been accomplished from L-xylose in a multi-step process. nih.gov
Research has shown that modifications can lead to significant gains in potency. The synthesis of monofluoro and difluoro derivatives of 4'-azidocytidine (B1678695) resulted in compounds with substantially increased antiviral potency against the Hepatitis C virus (HCV), with some analogs showing more than a 50-fold increase in activity. nih.gov Synthetic strategies are continuously being refined to produce these complex molecules more efficiently. One approach involves the stereoselective synthesis of 2',3'-dideoxy- and 2',3'-didehydro-2',3'-dideoxynucleosides, which are crucial for anti-HIV activity. acs.org
Further exploration involves creating bioisosteres, where an atom or group of atoms is replaced by another with similar physical or chemical properties. The synthesis of iso-D-2′,3′-dideoxy-3′-fluorothianucleoside derivatives, for example, represents an effort to create novel sugar templates that could serve as surrogates for the development of agents against various RNA viruses. elsevierpure.com Another example is the synthesis of β-L-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides, where the 4'-oxygen is replaced by sulfur. nih.gov These modifications aim to optimize the interaction of the nucleoside analog with its viral target while potentially circumventing resistance mechanisms.
Table 1: Examples of Synthesized 2',3'-dideoxy-3'-fluoro-cytidine Analogs and Their Activity
| Compound/Analog Class | Synthesis Starting Material | Target Virus | Key Finding |
|---|---|---|---|
| L-2',3'-Didehydro-2',3'-dideoxy-3'-fluorocytidine (L-3'-Fd4C) | L-xylose | HIV | Potent anti-HIV agent (EC50 0.03 µM in PBM cells). nih.gov |
| 4'-azido-2'-deoxy-2'-fluoroarabinocytidine | 4'-azidocytidine | HCV | Showed >50-fold increase in antiviral potency compared to the parent compound. nih.gov |
| β-l-2'-F-4'-S-d4C (a thionucleoside) | 2,3-O-isopropylidene-l-glyceraldehyde | HIV | Potent anti-HIV activity (EC50 = 0.12 µM) but showed cross-resistance to a 3TC-resistant variant. nih.gov |
Deeper Understanding of Complex Resistance Mechanisms at the Molecular Level
A significant hurdle in antiviral therapy is the emergence of drug-resistant viral strains. For nucleoside analogs, resistance often arises from specific mutations in the viral polymerase, such as HIV reverse transcriptase (RT). A deeper molecular-level understanding of these resistance mechanisms is crucial for designing next-generation drugs that can overcome them.
One of the most well-characterized resistance mutations is the M184V substitution in HIV RT, which confers resistance to lamivudine (B182088) (3TC). Some analogs, such as β-L-2'-F-4'-S-d4C, have been found to be cross-resistant to the M184V mutant. nih.gov Molecular modeling suggests this is due to steric hindrance between the sugar moiety of the analog and the side chain of the valine residue at position 184, which destabilizes the enzyme-nucleotide complex. nih.gov However, other analogs like L-3'-Fd4C have demonstrated activity against lamivudine-resistant HIV-1, indicating that subtle structural differences can have a significant impact on the resistance profile. researchgate.net
Another critical mutation occurs at codon 65 of the HIV-1 RT, where a lysine-to-arginine substitution (K65R) can be selected for by compounds like 2',3'-dideoxycytidine (ddC). nih.gov This single mutation is sufficient to cause a notable increase in the concentration of the drug required to inhibit the virus and also confers cross-resistance to other nucleoside analogs like didanosine (B1670492) (ddI). nih.govpsu.edu The K65R mutation is believed to alter the binding of the triphosphate form of the nucleoside analog to the reverse transcriptase. nih.gov Further research is needed to fully elucidate the structural and energetic basis of these interactions to guide the design of inhibitors that are less susceptible to such mutations.
Exploration of New Mechanistic Paradigms and Therapeutic Indications
While the primary application of 2',3'-dideoxy-3'-fluoro-cytidine analogs has been against HIV, research indicates their potential against other viruses. This expansion of therapeutic indications represents a vital area for future studies.
For example, racemic cis-2',3'-dideoxy-5-fluoro-3'-thiacytidine (FTC) has demonstrated potent in vitro activity not only against HIV-1 and HIV-2 but also against the Hepatitis B virus (HBV). nih.govnih.gov Similarly, analogs of 4'-azidocytidine have been developed as potent inhibitors of the Hepatitis C virus (HCV) NS5B RNA polymerase. nih.gov The discovery that certain iso 2′,3′-dideoxy sugar templates can yield compounds with activity against Vesicular Stomatitis Virus (VSV) suggests a broader potential for this class of nucleosides against a range of RNA viruses. elsevierpure.com Future work should systematically screen these fluorinated nucleosides against a wider panel of viruses to identify new therapeutic opportunities.
Development of Advanced Preclinical Research Models
To better predict the clinical success of novel analogs, the development and use of advanced preclinical models are essential. Current research relies on a combination of in vitro and in vivo models.
In vitro studies commonly use various cell lines, such as human peripheral blood mononuclear (PBM) cells, to assess antiviral activity. nih.gov The selection of drug-resistant viral variants can be performed in cell culture by sequential passage in the presence of increasing drug concentrations, providing a model to study the evolution of resistance. nih.gov Furthermore, the use of recombinant-expressed mutant enzymes, like HIV RT, allows for detailed biochemical assays to probe the mechanisms of drug action and resistance at a molecular level. nih.gov
For pharmacokinetic studies, animal models are indispensable. The preclinical pharmacokinetics of FTC have been characterized in both rats and rhesus monkeys, providing crucial data on its absorption, distribution, metabolism, and excretion. nih.govnih.gov These studies revealed that the compound has good oral bioavailability and can penetrate the blood-brain barrier, an important feature for an anti-HIV drug. nih.gov Future research should focus on developing more predictive models, potentially including humanized mouse models or more complex in vitro systems like organoids, to better simulate human physiology and disease states.
Table 2: Preclinical Models Used in the Study of 2',3'-dideoxy-3'-fluoro-cytidine and its Analogs
| Model Type | Specific Model | Purpose | Reference |
|---|---|---|---|
| In Vitro Cell Culture | Human Peripheral Blood Mononuclear (PBM) Cells | Antiviral activity assessment | nih.gov |
| Cell culture with increasing drug concentrations | Selection of resistant viral variants | nih.gov | |
| Biochemical Assays | Recombinant mutant HIV reverse transcriptase | Study of drug resistance mechanisms | nih.gov |
| In Vivo Animal Models | Rhesus Monkeys | Pharmacokinetic and metabolism studies | researchgate.netnih.gov |
Q & A
Q. What are the common synthetic routes for 2',3'-dideoxy-3'-fluorocytidine and its analogs?
The synthesis of 2',3'-dideoxy-3'-fluorocytidine derivatives often involves nucleoside modification using phosphorus trichloride (PCl₃) as a key reagent. For example, dinucleoside phosphorochloridites can be synthesized by reacting PCl₃ with nucleoside analogs, such as 3'-fluoro-2',3'-dideoxythymidine (FLT) or 2',3'-dideoxy-3'-thiacytidine (3TC), followed by stepwise substitutions with alcohols or amines . Additionally, fatty acyl esters of related analogs (e.g., 2',3'-didehydro-2',3'-dideoxythymidine) have been prepared to enhance lipophilicity for improved cellular uptake, using acyl chlorides and nucleosides under anhydrous conditions .
Q. How is the structural conformation of 2',3'-dideoxy-3'-fluorocytidine determined experimentally?
X-ray crystallography is the gold standard for resolving the three-dimensional structure of fluorinated nucleoside analogs. For instance, the crystal structure of 2',3'-dideoxy-3'-fluoro-5-bromocytidine revealed a distorted sugar pucker (C2'-endo conformation) and halogen bonding interactions between the 5-bromo substituent and adjacent molecules, providing insights into steric and electronic effects of fluorine substitution .
Q. What antiviral targets are associated with 2',3'-dideoxy-3'-fluorocytidine?
This compound and its analogs primarily inhibit viral polymerases. For hepatitis B virus (HBV), 2',3'-dideoxy-3'-thiacytidine (SddC) and its 5-fluoro derivative (5-FSddC) block HBV DNA replication at IC₅₀ values as low as 0.5 µM by targeting the viral DNA polymerase without affecting mitochondrial DNA synthesis . Similarly, β-L-enantiomers of 3'-fluoro-2',3'-dideoxycytidine triphosphates inhibit HBV and duck hepatitis B virus (DHBV) polymerases at IC₅₀ values of 0.25–10.4 µM .
Advanced Research Questions
Q. How does the 3'-fluoro substitution influence enzyme binding and catalytic efficiency?
Co-crystallization studies with enzymes like nucleoside diphosphate kinase (NDK) reveal that substituting the 3'-OH with fluorine disrupts hydrogen-bonding networks critical for catalysis. For example, 2',3'-dideoxy-3'-fluoro-UDP binds to NDK but reduces catalytic efficiency compared to non-fluorinated analogs, highlighting the steric and electronic interference of fluorine . In contrast, 2'-fluoro-6-iodo-UMP maintains a hydrogen-bonding network with orotidine-5′-monophosphate decarboxylase (ODCase), suggesting fluorine’s position-specific effects on target engagement .
Q. What mechanisms underlie viral resistance to 3'-fluorinated nucleoside analogs?
Resistance can arise from mutations in viral polymerases that reduce drug binding. For example, HIV-1 variants resistant to 3TC (lamivudine) often acquire the M184V mutation in reverse transcriptase (RT), which sterically hinders incorporation of the analog. APOBEC3G-mediated hypermutation in HIV-1, however, can paradoxically accelerate the emergence of 3TC resistance by increasing genetic diversity, enabling selection of pre-existing resistant mutants under drug pressure .
Q. How does stereochemistry (D- vs. L-enantiomers) affect the antiviral activity of 3'-fluorinated nucleosides?
β-L-enantiomers of 3'-fluoro-2',3'-dideoxycytidine triphosphates exhibit selective inhibition of HBV/DHBV polymerases (IC₅₀ = 0.25–10.4 µM) but are inactive against HIV-1 RT, unlike their β-D counterparts. This stereospecificity is attributed to differences in the polymerase active site topology, which accommodates L-nucleosides in HBV but not in HIV-1 RT .
Q. What experimental strategies are used to analyze conflicting data on fluoronucleotide efficacy across enzyme systems?
Comparative kinetic assays and structural biology are critical. For instance, while 3'-fluoro-UDP is a poor NDK substrate, 2'-fluoro-UMP maintains activity with ODCase. Enzymatic assays (e.g., steady-state kinetics) combined with mutagenesis and crystallography can resolve whether discrepancies arise from fluorine’s position, enzyme flexibility, or competing binding modes .
Methodological Notes
- Synthesis Optimization : Use anhydrous conditions and stoichiometric control to minimize side reactions during PCl₃-mediated phosphorylation .
- Crystallography : Soak crystals in cryoprotectants (e.g., glycerol) to preserve fluoronucleotide-enzyme complexes during X-ray data collection .
- Enzyme Assays : Include negative controls (e.g., non-fluorinated analogs) to isolate fluorine-specific effects on polymerase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
